{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
Description
The compound {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate is a pyrazole-based derivative characterized by a sulfur-containing substituent (4-methylphenylsulfanyl) at position 5 and a 3-chlorobenzoyl ester moiety at position 4 of the pyrazole ring. Its molecular structure combines aromatic and heterocyclic features, which are critical for its physicochemical properties. For instance, the methanol precursor ({1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol) has a reported melting point of 114–116°C , suggesting moderate thermal stability. The esterification of the hydroxymethyl group with 3-chlorobenzoic acid likely increases its hydrophobicity compared to the parent alcohol.
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2S/c1-17-11-13-21(14-12-17)31-24-22(16-30-25(29)19-9-6-10-20(26)15-19)23(27-28(24)2)18-7-4-3-5-8-18/h3-15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPFLBVAANWIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Target Complexity
The compound {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate (CAS 318247-62-0) is a tetra-substituted pyrazole derivative with a molecular formula $$ \text{C}{25}\text{H}{21}\text{ClN}2\text{O}4\text{S} $$ and molecular weight 480.96 g/mol. Its structure comprises:
- Pyrazole core : A five-membered heterocycle with nitrogen atoms at positions 1 and 2.
- Substituents :
- 1-Methyl group at position 1.
- 3-Phenyl group at position 3.
- 5-[(4-Methylphenyl)sulfanyl] group at position 5.
- 4-[(3-Chlorobenzoyl)oxy]methyl group at position 4.
The synthetic challenge lies in regioselective functionalization and controlling steric/electronic effects during multi-step reactions.
Synthetic Pathways and Methodologies
Pyrazole Core Formation
The 1-methyl-3-phenylpyrazole scaffold is typically synthesized via cyclocondensation of 1,3-diketones with methylhydrazine (Figure 1). For example:
- Precursor synthesis :
Key conditions :
Introduction of the 5-[(4-Methylphenyl)Sulfanyl] Group
The sulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling :
Method A: SNAr with Thiols
- Bromination : Treat 1-methyl-3-phenylpyrazole with $$ N $$-bromosuccinimide (NBS) to generate 5-bromo derivatives.
- Thiol coupling : React with 4-methylbenzenethiol in the presence of CuI/L-proline catalyst.
Conditions :
Method B: Sulfenyl Halide Coupling
Esterification at Position 4
The 3-chlorobenzoate ester is introduced via Mitsunobu reaction or alkylation :
Step 1: Hydroxymethyl Intermediate
- Lithiation : Treat 4-bromo-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenylpyrazole with $$ n $$-BuLi at −78°C.
- Quenching with formaldehyde : Forms 4-hydroxymethyl intermediate.
Step 2: Esterification
- React hydroxymethyl derivative with 3-chlorobenzoyl chloride in dichloromethane.
- Use triethylamine as acid scavenger.
Conditions :
Optimization Strategies
Regioselectivity in Pyrazole Formation
Sulfanyl Group Stability
Chemical Reactions Analysis
Types of Reactions
{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, etc.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate serves as a valuable building block for creating more complex molecules. Its structural features facilitate the exploration of new chemical reactions and the development of novel compounds, potentially leading to advancements in material science and organic synthesis.
Biology
Biologically, this compound is being studied for its potential interactions with various biological targets. Its structural characteristics suggest that it may exhibit biological activities relevant to drug discovery. Preliminary studies indicate that derivatives of pyrazole compounds can show cytotoxic effects against cancer cell lines, making them candidates for further research in therapeutic applications .
Medicine
In the field of medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the pyrazole ring and other functional groups may impart significant biological activity, which could be beneficial in treating various diseases. Research has shown that pyrazole derivatives can be effective in cancer treatment and as anti-inflammatory agents .
Industry
Industrially, this compound could be utilized in synthesizing specialty chemicals and agrochemicals. Its unique properties may allow it to contribute to the development of materials with specific functionalities, enhancing performance in various applications such as coatings or pharmaceuticals.
Mechanism of Action
The mechanism of action of {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate depends on its interaction with molecular targets. The pyrazole ring and other functional groups can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Sulfur-Containing Pyrazole Derivatives
{1-Methyl-5-[(4-Methylphenyl)Sulfanyl]-3-Phenyl-1H-Pyrazol-4-yl}Methyl N-Phenylcarbamate (CAS: 318247-44-8) Structure: Replaces the 3-chlorobenzoyl ester with a phenylcarbamate group. Safety data highlight flammability and toxicity risks similar to the target compound .
[1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]Methyl 4-Chlorobenzenecarboxylate (CAS: 318247-60-8) Structure: Substitutes the sulfur atom with an oxygen atom (phenoxy group) and uses a 4-chlorobenzoyl ester. The 4-chloro substituent on the benzoyl group may influence crystal packing, as seen in its molecular weight of 432.91 g/mol .
Thiadiazole and Oxadiazole Derivatives
3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-Arylpropanamides (7c–7f) Structure: Feature oxadiazole-thiazole hybrid cores with sulfanyl linkages. Properties: Melting points range from 134–178°C, higher than the pyrazole-based target compound, likely due to increased hydrogen bonding from amide groups. Molecular weights (375–389 g/mol) are lower than the target compound’s estimated ~430 g/mol .
Physicochemical Properties Comparison
*Estimated based on structural similarity to CAS 318247-60-8 .
Spectroscopic and Crystallographic Trends
- IR/NMR : Sulfanyl (-S-) and ester (C=O) groups in the target compound would show characteristic peaks at ~2550 cm⁻¹ (S-H stretch, if present) and ~1720 cm⁻¹ (ester C=O), respectively. Comparable oxadiazole derivatives exhibit strong C=O stretches at 1680–1720 cm⁻¹ .
- Crystallography: Pyrazole derivatives with sulfanyl substituents often adopt planar conformations, as seen in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole, which crystallizes in a monoclinic system with anisotropic displacement parameters .
Reactivity and Stability
- Ester vs. Carbamate Stability : The 3-chlorobenzoyl ester in the target compound is less prone to hydrolysis than carbamate analogs (e.g., N-phenylcarbamate ) under basic conditions due to reduced nucleophilic susceptibility.
- Electron Effects : The electron-withdrawing 3-chloro substituent on the benzoyl group may enhance the electrophilicity of the ester carbonyl compared to 4-chloro analogs (CAS 318247-60-8) .
Research Implications and Gaps
While the target compound’s structural analogs provide a foundation for understanding its behavior, direct experimental data on its synthesis, bioactivity, and crystallography remain scarce. Future studies should focus on:
Synthetic Optimization: Comparing yields and purity with oxygen-containing analogs (e.g., phenoxy derivatives ).
Advanced Characterization : Single-crystal X-ray diffraction studies to resolve conformational details, leveraging programs like SHELXL and ORTEP .
Biological Activity
The compound {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate (CAS No. 318234-02-5) is a member of the pyrazole family, notable for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and chemical databases to present a comprehensive overview.
- Molecular Formula : C25H22ClN3O2S
- Molecular Weight : 463.98 g/mol
- Structure : The compound features a pyrazole core substituted with a methyl group, a sulfanyl group, and a chlorobenzenecarboxylate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O2S |
| Molecular Weight | 463.98 g/mol |
| CAS Number | 318234-02-5 |
| IUPAC Name | (1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl)methyl 3-chlorobenzoate |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The specific activity of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in treating infections.
Anticancer Properties
The anticancer potential of pyrazole derivatives has gained attention in recent years. Various studies have reported that modifications to the pyrazole ring can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, with mechanisms involving the modulation of apoptotic pathways being explored.
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, and compounds with anti-inflammatory properties are highly sought after. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various microbial strains. Results demonstrated a significant reduction in microbial growth, particularly for Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting promising anticancer activity.
Q & A
Q. What are the critical steps in synthesizing {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate?
The synthesis typically involves:
- Condensation reactions to form the pyrazole core, followed by sulfanyl group introduction via nucleophilic substitution .
- Esterification of the carboxylate group using 3-chlorobenzenecarbonyl chloride under anhydrous conditions .
- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol . Key parameters: Temperature (60–80°C for condensation), solvent polarity (DMF for sulfanyl group activation), and inert atmosphere to prevent oxidation .
Q. How is the compound characterized spectroscopically?
- NMR : and NMR identify substituent integration and chemical environment (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, sulfanyl group at δ 2.4–2.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 465.1) .
- FT-IR : Peaks at 1700–1720 cm (C=O stretch) and 1250–1270 cm (C-O ester) validate functional groups .
Q. What are the compound’s solubility and stability profiles?
- Solubility : Moderately soluble in DMSO and DMF, poorly soluble in water. Optimize dissolution using co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Stable at −20°C under inert gas; prone to hydrolysis in basic aqueous media. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction (e.g., SHELX refinement) determines bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking between phenyl rings) .
- ORTEP-3 visualizes thermal ellipsoids to assess positional disorder or twinning in crystals . Example: A related pyrazole sulfonate showed C–S bond lengths of 1.76–1.79 Å, confirming covalent bonding .
Q. What strategies address contradictory bioactivity data in cellular assays?
- Dose-response normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to standardize IC values .
- Target engagement assays : Validate binding to proposed targets (e.g., COX-2 inhibition via fluorescence polarization) before attributing activity .
- Metabolic stability testing : Rule out false positives from compound degradation using LC-MS/MS .
Q. How to design SAR studies for pyrazole-sulfanyl derivatives?
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups to assess electronic effects .
- Scaffold hopping : Compare with triazole or thiazole analogs to evaluate heterocycle impact on potency .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like tubulin or kinases .
Q. What crystallographic challenges arise for halogenated derivatives?
- Disorder in heavy atoms : Chlorine atoms may exhibit positional disorder; address via anisotropic refinement and occupancy adjustments .
- Twinned data : Use SHELXL’s TWIN/BASF commands for twinned crystals, as seen in similar chlorophenyl derivatives .
Methodological Tables
Q. Table 1. Optimization of Sulfanyl Group Introduction
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF (anhydrous) | 85% | |
| Temperature | 80°C | Max. efficiency | |
| Reaction time | 12 hr | No side products |
Q. Table 2. Key Crystallographic Data for Analogous Compounds
| Compound | Space Group | R-factor | Notable Interactions | Reference |
|---|---|---|---|---|
| Ethyl 1-(4-methylphenyl)-5-phenyl-... | P-1 | 0.034 | C–H···O (2.89 Å) | |
| 4-Chlorophenyl triazole sulfonamide | C2/c | 0.041 | π-π stacking (3.45 Å) |
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
